Nalpha-(2,4-Dinitrophenyl)-L-arginine
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Overview
Description
Nalpha-(2,4-Dinitrophenyl)-L-arginine is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a 2,4-dinitrophenyl group attached to the Nalpha position of L-arginine. This modification imparts unique chemical and biological properties to the molecule, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of Nalpha-(2,4-Dinitrophenyl)-L-arginine is the Glutathione S-transferase Mu 1 and Mu 2 . These enzymes play a crucial role in the detoxification of harmful compounds by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
This compound interacts with its targets by binding to the active sites of the Glutathione S-transferase enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering the detoxification process .
Biochemical Pathways
The compound affects the glutathione metabolic pathway . By interacting with the Glutathione S-transferase enzymes, it can influence the conjugation of glutathione to various compounds, affecting their detoxification . The downstream effects of this interaction can impact the overall detoxification process in the body .
Pharmacokinetics
Related compounds like 2,4-dinitrophenol exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzymes. By binding to the Glutathione S-transferase enzymes, it can influence the detoxification process, potentially leading to changes in the body’s ability to detoxify certain compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(2,4-Dinitrophenyl)-L-arginine typically involves the reaction of L-arginine with 2,4-dinitrophenylhydrazine under specific conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the hydrazone derivative. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Nalpha-(2,4-Dinitrophenyl)-L-arginine undergoes various chemical reactions, including:
Oxidation: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, amino-substituted compounds, and other functionalized derivatives .
Scientific Research Applications
Nalpha-(2,4-Dinitrophenyl)-L-arginine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: The compound is employed in studies of protein modification and enzyme activity.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: The compound finds use in the production of specialized chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar analytical applications but lacks the arginine moiety.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler but is highly toxic.
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: Another derivative with different biological properties
Uniqueness
Nalpha-(2,4-Dinitrophenyl)-L-arginine is unique due to the presence of both the 2,4-dinitrophenyl group and the L-arginine moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
CAS No. |
1602-42-2 |
---|---|
Molecular Formula |
C12H16N6O6 |
Molecular Weight |
340.29 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoic acid |
InChI |
InChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15) |
InChI Key |
GZJXZYUXRVBOAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC[NH+]=C(N)N)C(=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O |
1602-42-2 | |
Pictograms |
Flammable |
Origin of Product |
United States |
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